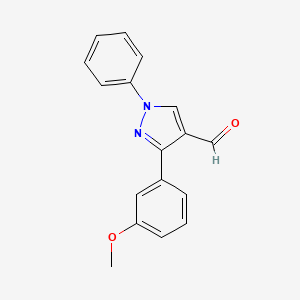
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been reported to inhibit the activity of PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. This compound also inhibits the activity of the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several advantages as a research tool, including its high purity, stability, and potency. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, including the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. The potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases, should also be further explored. Additionally, the mechanisms underlying the anticancer activity of this compound should be further elucidated to identify potential targets for drug development.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-5-6-13(10-16)17-14(12-20)11-19(18-17)15-7-3-2-4-8-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCZBITWCCPVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B3144096.png)
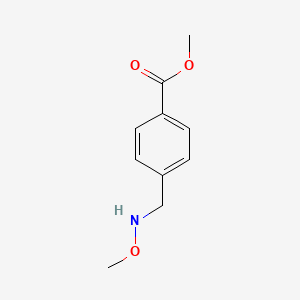
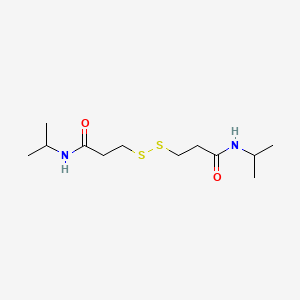

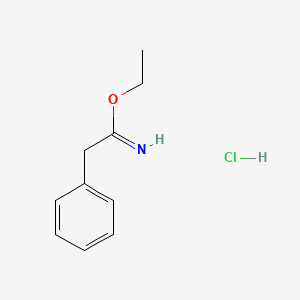
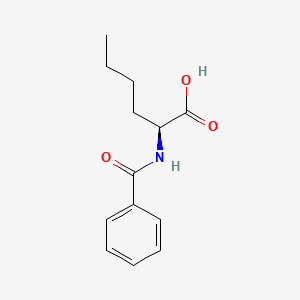

![1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid](/img/structure/B3144151.png)
![4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3144156.png)
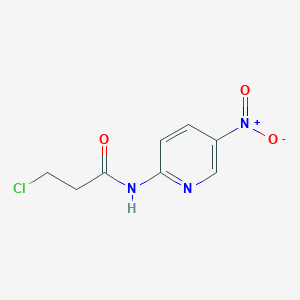

![5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide](/img/structure/B3144167.png)
